N-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide
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Overview
Description
N-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring, a chlorophenyl group, and a thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL moiety, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final steps involve the formation of the thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL moiety and the butanamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, leading to derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different substituents.
Scientific Research Applications
N-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: The compound shows potential as a therapeutic agent, with research focusing on its pharmacological activity and mechanism of action.
Industry: It may be utilized in the development of new materials and chemical products due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and the resulting biological responses are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine ring and phenyl group but differs in the substituents and overall structure.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Contains a similar diamino chain but has different tricyclic fused ring systems.
Ethyl acetoacetate: Although structurally different, it undergoes similar types of chemical reactions, such as nucleophilic substitution.
Uniqueness
N-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide is unique due to its combination of structural elements, which confer specific reactivity and potential biological activity. Its distinct arrangement of functional groups and rings sets it apart from other compounds, making it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C25H30ClN7O2S |
---|---|
Molecular Weight |
528.1 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide |
InChI |
InChI=1S/C25H30ClN7O2S/c1-30-24(35)23-20(9-16-36-23)33-21(28-29-25(30)33)7-3-8-22(34)27-10-4-11-31-12-14-32(15-13-31)19-6-2-5-18(26)17-19/h2,5-6,9,16-17H,3-4,7-8,10-15H2,1H3,(H,27,34) |
InChI Key |
ASVAPFAYGDAIHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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